molecular formula C17H17N7O4S B2866115 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide CAS No. 1448071-81-5

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2866115
CAS No.: 1448071-81-5
M. Wt: 415.43
InChI Key: QXVRDJTXYZJMII-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a sophisticated synthetic compound designed for research applications, integrating multiple privileged pharmacophores into a single chemical entity. Its structure suggests significant potential for probing biological pathways, particularly in oncology and central nervous system (CNS) research. The compound features a pyrimidine core, a structure frequently employed in the development of kinase inhibitors for cancer therapy . The appended 1,2,4-triazole moiety is a heterocycle of high interest in medicinal chemistry, documented to confer anticonvulsant activity in preclinical models by potentially modulating the GABAA receptor, a key target for neurological and psychiatric conditions . Furthermore, the inclusion of a morpholine-sulfonyl group is a common structural feature in drug discovery known to influence pharmacokinetic properties and target binding . This unique combination of structural elements makes this benzamide derivative a valuable chemical tool for investigating structure-activity relationships (SAR), screening for novel biological activity, and potentially serving as a lead compound in the development of new therapeutic agents for conditions such as epilepsy and cancer . Researchers can utilize this compound to explore the synergistic effects of linking a triazole-based neuromodulatory pharmacophore with a pyrimidine scaffold common in oncology targets. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O4S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-1-3-14(4-2-13)29(26,27)23-5-7-28-8-6-23/h1-4,9-12H,5-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVRDJTXYZJMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines.

    Coupling Reactions: The triazole and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Benzamide Group: This can be done through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: This compound could be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It might be utilized in the synthesis of novel materials with unique electronic or photophysical properties.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide would depend on its specific application. In medicinal chemistry, it might act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Protein-Protein Interactions: Binding to specific protein domains and disrupting their interactions.

Comparison with Similar Compounds

N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride Salts

Key Structural Differences :

  • Substituents: The benzamide nitrogen is substituted with a cyanomethyl group instead of a triazole-pyrimidine system.
  • Pyrimidine Modification: The pyrimidine ring at the 4-position bears a 4-morpholinophenylamino group.
  • Salt Form : The compound exists as a hydrochloride salt, which enhances aqueous solubility and bioavailability compared to the free base form of the target compound .

Hypothesized Properties :

  • The morpholinophenylamino group could confer stronger π-π stacking interactions with aromatic residues in target proteins.
  • The hydrochloride salt form likely improves pharmacokinetic profiles, making it advantageous for oral administration.

N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide

Key Structural Differences :

  • Sulfamoyl Linkage : A sulfamoyl group bridges the phenyl and 6-methoxypyrimidin-4-yl groups, contrasting with the direct pyrimidine-triazole linkage in the target compound.
  • Methoxy Substituent : The pyrimidine ring features a methoxy group at the 6-position instead of a triazole .

Hypothesized Properties :

  • The sulfamoyl group may enhance metabolic stability but reduce cell permeability due to increased polarity.
  • The methoxy group’s electron-donating effects could alter binding affinity in enzyme active sites.
  • Dual sulfonyl groups (morpholine-sulfonyl and sulfamoyl) may improve solubility but increase molecular weight (~10% higher than the target compound).

Comparative Analysis Table

Property Target Compound N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Core Structure Benzamide with triazole-pyrimidine Benzamide with cyanomethyl and morpholinophenylamino-pyrimidine Benzamide with sulfamoyl-linked methoxypyrimidine
Key Functional Groups Morpholine-sulfonyl, 1,2,4-triazole Cyanomethyl, morpholinophenylamino Morpholine-sulfonyl, methoxy, sulfamoyl
Molecular Weight Higher (due to triazole) Moderate (smaller substituents) Highest (dual sulfonyl groups)
Solubility Moderate (neutral form) High (hydrochloride salt) Moderate (polar sulfamoyl group)
Hypothesized Bioactivity Kinase inhibition (triazole interaction) Enhanced permeability (cyanomethyl), strong target binding Metabolic stability (sulfamoyl), potential for prolonged half-life

Research Implications and Limitations

While structural analogs provide insights into structure-activity relationships (SAR), direct experimental data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence. The triazole group in the target compound is theorized to improve kinase binding through hydrogen bonding, whereas the methoxy and cyanomethyl groups in analogs may prioritize solubility or membrane penetration. Further studies using crystallography (e.g., SHELX-refined structures) and biochemical assays are critical to validate these hypotheses .

The absence of a salt form in the target compound may necessitate prodrug strategies to enhance bioavailability.

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